N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-methylbenzamide
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Overview
Description
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-methylbenzamide is a chemical compound with a complex structure that includes an isoindoline core and a benzamide group
Mechanism of Action
Target of Action
The primary target of N-(1,3-dioxoisoindolin-5-yl)-3-methylbenzamide is the cereblon (CRBN) protein . CRBN is a substrate receptor for the CRL4 E3 ubiquitin ligase complex . It plays a crucial role in various biological processes, including cellular proliferation .
Mode of Action
N-(1,3-dioxoisoindolin-5-yl)-3-methylbenzamide: acts as a modulator of cereblon (CRBN) activity . It selectively modulates the degradation of GSPT1 protein . This compound recognizes the E3 ubiquitin ligase and target protein, leading to the polyubiquitination of the target protein . The proteasome then recognizes and degrades the target protein .
Biochemical Pathways
The biochemical pathway affected by N-(1,3-dioxoisoindolin-5-yl)-3-methylbenzamide involves the protein degradation pathway . By modulating the activity of CRBN, this compound can influence the ubiquitin-proteasome system , which is responsible for the degradation of most proteins within the cell .
Result of Action
The molecular and cellular effects of N-(1,3-dioxoisoindolin-5-yl)-3-methylbenzamide ’s action involve the degradation of target proteins . This can lead to various effects, depending on the specific proteins targeted. For instance, the degradation of GSPT1 protein can influence cellular proliferation .
Biochemical Analysis
Biochemical Properties
N-(1,3-dioxoisoindolin-5-yl)-3-methylbenzamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to interact with indoleamine pyrrole-2,3-dioxygenase-1 (IDO1), a monomeric enzyme containing heme, which is closely related to the pathogenesis of cancer and other diseases . The compound’s inhibitory activity on IDO1 suggests its potential as a therapeutic agent in cancer treatment.
Cellular Effects
N-(1,3-dioxoisoindolin-5-yl)-3-methylbenzamide influences various types of cells and cellular processes. It has been observed to modulate the activity of cereblon (CRBN) protein, which is associated with uncontrolled cellular proliferation and cancer . The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism highlights its potential in regulating cell function and preventing abnormal cell growth.
Molecular Mechanism
The molecular mechanism of N-(1,3-dioxoisoindolin-5-yl)-3-methylbenzamide involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound acts as an inhibitor of IDO1, leading to the suppression of its activity . Additionally, it modulates the degradation of GSPT1 protein by acting as a GSPT1 degrader . These interactions at the molecular level contribute to its therapeutic potential in cancer treatment.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(1,3-dioxoisoindolin-5-yl)-3-methylbenzamide change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that the compound maintains its stability and continues to exert its inhibitory effects on IDO1 over extended periods
Dosage Effects in Animal Models
The effects of N-(1,3-dioxoisoindolin-5-yl)-3-methylbenzamide vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects by inhibiting IDO1 and modulating CRBN activity . At higher doses, it may cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use.
Metabolic Pathways
N-(1,3-dioxoisoindolin-5-yl)-3-methylbenzamide is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s interaction with IDO1 suggests its involvement in the tryptophan metabolism pathway
Transport and Distribution
The transport and distribution of N-(1,3-dioxoisoindolin-5-yl)-3-methylbenzamide within cells and tissues involve interactions with transporters and binding proteins. The compound’s localization and accumulation in specific tissues are influenced by these interactions . Understanding its transport mechanisms is essential for optimizing its therapeutic potential.
Subcellular Localization
N-(1,3-dioxoisoindolin-5-yl)-3-methylbenzamide’s subcellular localization affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These factors play a crucial role in determining its efficacy and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-methylbenzamide typically involves the reaction of 3-methylbenzoic acid with phthalic anhydride under specific conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid, which facilitates the formation of the isoindoline core. The reaction mixture is then heated to promote the cyclization process, resulting in the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced isoindoline derivatives.
Substitution: The benzamide group can undergo substitution reactions, where different substituents can be introduced to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized isoindoline derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-methylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide
- N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-ethoxybenzamide
- N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
Uniqueness
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-methylbenzamide is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c1-9-3-2-4-10(7-9)14(19)17-11-5-6-12-13(8-11)16(21)18-15(12)20/h2-8H,1H3,(H,17,19)(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTIZZSPEHHERES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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